molecular formula C7H6INO2 B8645925 7-Iodobenzo[d][1,3]dioxol-4-amine

7-Iodobenzo[d][1,3]dioxol-4-amine

Cat. No.: B8645925
M. Wt: 263.03 g/mol
InChI Key: GOXWBIBGOQKSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodobenzo[d][1,3]dioxol-4-amine is a halogenated derivative of the benzo[d][1,3]dioxol-4-amine scaffold, featuring an iodine substituent at the 7-position of the aromatic ring. This compound belongs to the class of aniline derivatives with a fused 1,3-dioxolane ring, which confers unique electronic and steric properties.

Properties

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

IUPAC Name

7-iodo-1,3-benzodioxol-4-amine

InChI

InChI=1S/C7H6INO2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2H,3,9H2

InChI Key

GOXWBIBGOQKSBJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CC(=C2O1)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodobenzo[d][1,3]dioxol-4-amine typically involves the iodination of 1,3-benzodioxol-4-amine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom replaces a hydrogen atom on the benzodioxole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-Iodobenzo[d][1,3]dioxol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Iodobenzo[d][1,3]dioxol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor agonists.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Iodobenzo[d][1,3]dioxol-4-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor agonist. The compound interacts with molecular targets such as enzymes or receptors, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The benzo[d][1,3]dioxol-4-amine core allows for diverse functionalization. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (Position) Boiling Point (°C) Density (g/cm³) Key Applications/Notes
Benzo[d][1,3]dioxol-4-amine (base) 1668-84-4 C₇H₇NO₂ 137.14 None 256.2 1.332 Pharmaceutical intermediate; characterized by IR, NMR, MS
5-Fluorobenzo[d][1,3]dioxol-4-amine 492444-04-9 C₇H₆FNO₂ 155.13 F (5) N/A N/A Catalyst in asymmetric hydrogenation; commercially available
5-Chlorobenzo[d][1,3]dioxol-4-amine 379228-45-2 C₇H₆ClNO₂ 171.58 Cl (5) N/A N/A High-cost specialty chemical; used in synthetic chemistry
7-Iodobenzo[d][1,3]dioxol-4-amine N/A C₇H₆INO₂ 263.03 I (7) N/A N/A Discontinued commercial product; potential halogen bonding applications
6-Isopropoxybenzo[d][1,3]dioxol-5-amine 1312698-41-1 C₁₀H₁₃NO₃ 195.22 OCH(CH₃)₂ (6) N/A N/A Specialty intermediate; limited availability

Key Observations:

  • Substituent Effects :
    • Iodine : The 7-iodo derivative exhibits higher molecular weight and lipophilicity compared to fluoro- and chloro-analogs. Iodine’s large atomic radius may enhance steric hindrance and influence reactivity in cross-coupling reactions .
    • Halogen Position : Substituents at the 5-position (e.g., 5-F, 5-Cl) vs. 7-position (7-I) alter electronic distribution. The 7-iodo group may induce distinct regioselectivity in electrophilic substitutions .
  • Synthetic Considerations :
    • Deprotection methods for amine derivatives (e.g., Pd-C hydrogenation) are applicable to the base compound and its analogs . However, iodine’s sensitivity to reducing agents may necessitate modified conditions for the 7-iodo derivative.

Physical and Chemical Properties

  • Boiling Point/Density : The base compound (benzo[d][1,3]dioxol-4-amine) has a boiling point of 256.2°C and density of 1.332 g/cm³ . Halogenation increases molecular weight and likely elevates boiling points, though experimental data for iodinated analogs are lacking.
  • Stability : Iodinated compounds are often light-sensitive and prone to decomposition, which may explain the discontinued status of this compound . In contrast, fluoro- and chloro-derivatives are more stable and commercially available .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.